1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole
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Overview
Description
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a cyclohexylmethyl group attached to the nitrogen atom at position 1 and an ethynyl group attached to the carbon atom at position 4. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole typically involves the reaction of cyclohexylmethyl hydrazine with an appropriate alkyne. One common method is the cyclization of cyclohexylmethyl hydrazine with 1-bromo-2-ethynylbenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or sulfonated pyrazole derivatives.
Scientific Research Applications
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)-1H-pyrazole: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
4-Ethynyl-1H-pyrazole: Lacks the cyclohexylmethyl group, which may affect its solubility and interaction with biological targets.
1-(Cyclohexylmethyl)-4-methyl-1H-pyrazole: Contains a methyl group instead of an ethynyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-4-ethynylpyrazole |
InChI |
InChI=1S/C12H16N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,8-9,12H,3-7,10H2 |
InChI Key |
OHWUMCZWQOCMFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CC2CCCCC2 |
Origin of Product |
United States |
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